molecular formula C21H25N5OS B2533654 2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone CAS No. 893924-60-2

2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2533654
CAS No.: 893924-60-2
M. Wt: 395.53
InChI Key: QBMXYWFYCQYNEB-UHFFFAOYSA-N
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Description

The compound “2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .

Scientific Research Applications

Antimicrobial and Anticancer Agents

Compounds with pyrazolo[3,4-d]pyrimidin-4-yl groups have been explored for their antimicrobial and anticancer activities. A study highlighted the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer agents, indicating that some compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and also showed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). This suggests that derivatives of the mentioned compound could be potent in treating infections and cancer.

Synthesis and Evaluation of Novel Pyrazolopyrimidines

Another study focused on the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups. This research found that derivatives with one sulfone group are more effective against bacteria and fungi than those with two sulfone groups, indicating a nuanced approach to optimizing these compounds for antimicrobial purposes (Alsaedi, Farghaly, & Shaaban, 2019).

Antifungal and Insecticidal Evaluation

Further expanding the scope of applications, some pyrazole-based tetrahydropyrimidine derivatives have been evaluated for their insecticidal and antifungal properties. These compounds showed high mortality against specific pests, indicating their potential in agricultural pest control strategies (Halim, Ramadan, Rizk, & El-Hashash, 2020).

Environmental Applications

In the environmental sector, novel polyimides containing pyridine and 1,3,4-oxadiazole moieties, based on aromatic diamines, have been developed for the removal of Co(II) and Ni(II) ions from aqueous solutions. This research demonstrates the compound's utility in water purification and heavy metal removal, showcasing its environmental remediation potential (Mansoori & Ghanbari, 2015).

Mechanism of Action

Target of Action

The primary target of 2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2, when activated, phosphorylates key proteins that drive the cell cycle forward. By inhibiting CDK2, this compound prevents the phosphorylation of these proteins, thereby halting cell cycle progression . This can lead to cell cycle arrest, which may induce apoptosis, or programmed cell death .

Pharmacokinetics

These properties are crucial for the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The result of the action of this compound is significant inhibition of cell growth . It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . This is likely due to the induction of cell cycle arrest and subsequent apoptosis .

Future Directions

The compound is part of a new set of molecules that were designed and synthesized as novel CDK2 inhibitors . These compounds significantly inhibited the growth of the three examined cell lines . This suggests that they could be further investigated for their potential in cancer treatment.

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5OS/c1-14-6-8-25(9-7-14)19(27)12-28-21-17-11-24-26(20(17)22-13-23-21)18-5-4-15(2)10-16(18)3/h4-5,10-11,13-14H,6-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMXYWFYCQYNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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